molecular formula C18H17N3O4S B2958904 N-(3-methoxyphenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1351617-66-7

N-(3-methoxyphenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No. B2958904
M. Wt: 371.41
InChI Key: WAJORDASUWJCDF-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, also known as MP-TAOC, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MP-TAOC belongs to the oxazole family of compounds, which are known to possess various biological activities such as antimicrobial, antifungal, and anticancer properties.

Scientific Research Applications

Tempering Reactivities with Bidentate Ligands

In the realm of organic synthesis, bidentate ligands have been shown to temper the reactivities of in situ-generated gold carbenes, facilitating the efficient modular synthesis of structures like 2,4-oxazole, a motif prevalent in numerous natural products. This approach opens new avenues for applying oxidative gold catalysis in developing novel methods, underpinning the significance of ligand selection in chemical synthesis (Luo et al., 2012).

Fluorescent Dyes from Thioamides

Thioamides, including those structurally akin to the compound , have been employed as building blocks in synthesizing fluorescent dyes, showcasing tunable emission properties. These findings indicate the potential of thioamides in developing new fluorescent materials for various applications, from sensing to imaging (Witalewska et al., 2019).

Antimicrobial Activity of Isothiazolones

Isothiazolone derivatives have demonstrated favorable antimicrobial activities, suggesting their potential as templates for designing new antimicrobial agents. This research aligns with the broader goal of discovering novel compounds that can address the growing issue of antimicrobial resistance (Wang et al., 2012).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-24-14-4-2-3-12(9-14)5-7-19-17(23)15-10-25-18(20-15)21-16(22)13-6-8-26-11-13/h2-4,6,8-11H,5,7H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJORDASUWJCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

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